N-(3-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of sulfanyl-acetamide derivatives featuring a 1,2,4-triazole core substituted with pyridin-4-yl and 1H-pyrrol-1-yl groups. The triazole ring is functionalized at the 3-position with a sulfanyl group linked to an acetamide moiety, which is further substituted with a 3-methoxyphenyl group.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-28-17-6-4-5-16(13-17)22-18(27)14-29-20-24-23-19(15-7-9-21-10-8-15)26(20)25-11-2-3-12-25/h2-13H,14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGUOPFSDUXYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has attracted interest due to its potential biological activities. This compound belongs to a class of triazole derivatives known for various pharmacological properties, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O2S |
| Molecular Weight | 342.42 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COc1ccc(cc1)N(C(=O)C(=S)N2C=NN=C2)c3ccncc3 |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess activity against various bacterial strains and fungi. The mechanism often involves the inhibition of fungal ergosterol synthesis or bacterial cell wall synthesis.
Anticancer Potential
Triazole compounds are also recognized for their anticancer properties. Research indicates that this compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of triazole derivatives on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), it was found that certain derivatives led to a reduction in cell viability by over 50% at concentrations ranging from 10 to 100 µM. These findings suggest that the compound may be effective in targeting cancer cells while sparing normal cells.
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in the synthesis of nucleic acids or proteins in pathogens.
- Disruption of Cell Membrane Integrity : By integrating into the lipid bilayer of microbial cells, it can disrupt membrane function.
- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels, leading to cellular damage and apoptosis in target cells.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by variations in the triazole substituents, acetamide-linked aryl groups, and sulfanyl chain modifications. Below is a comparative analysis with key analogues:
Key Observations
Triazole Core Modifications: The pyridin-4-yl group in the target compound and derivatives may enhance π-π stacking interactions in binding pockets compared to furan-2-yl or pyridin-2-yl .
Acetamide Aryl Groups :
- The 3-methoxyphenyl group in the target compound offers moderate electron-donating effects, contrasting with the electron-withdrawing chloro substituents in . This may influence metabolic stability and membrane permeability.
Sulfanyl Chain Impact :
- Alkylsulfanyl chains in showed chain-length-dependent activity, suggesting that the target compound’s methylene-linked acetamide may balance hydrophobicity and flexibility for target engagement.
The target compound’s biological profile remains unexplored in the provided evidence but could be inferred to span similar domains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
